molecular formula C14H8F6N2O B13209962 1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one

1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one

Cat. No.: B13209962
M. Wt: 334.22 g/mol
InChI Key: PJKPZEVHRWBYOB-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is a compound that features a pyridazine ring substituted with trifluoromethyl groups and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[4-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups.

Properties

Molecular Formula

C14H8F6N2O

Molecular Weight

334.22 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]pyridazin-3-yl]ethanone

InChI

InChI=1S/C14H8F6N2O/c1-7(23)12-10(14(18,19)20)6-11(21-22-12)8-4-2-3-5-9(8)13(15,16)17/h2-6H,1H3

InChI Key

PJKPZEVHRWBYOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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